molecular formula C13H18ClN3O B5323335 2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide

2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide

Cat. No. B5323335
M. Wt: 267.75 g/mol
InChI Key: SMZNKCOQPQOTQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide, also known as TPCA-1, is a synthetic compound that has shown potential in various scientific research applications. TPCA-1 is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway and has been shown to have anti-inflammatory and anti-tumor properties.

Scientific Research Applications

2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide has been extensively studied for its anti-inflammatory and anti-tumor properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the immune response and inflammation. This compound has been shown to reduce inflammation in several animal models of disease, including colitis, arthritis, and sepsis. In addition, this compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer.

Mechanism of Action

2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This results in the inhibition of the transcription of genes that are regulated by NF-κB, including those involved in inflammation and cell proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory effects in several animal models of disease. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to inflammatory stimuli. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide is a well-established inhibitor of NF-κB and has been extensively studied in vitro and in vivo. It has been shown to have low toxicity and is relatively easy to use in lab experiments. However, this compound is not a selective inhibitor of NF-κB and can also inhibit other signaling pathways. In addition, this compound has poor solubility in aqueous solutions, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of 2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide. One area of research is the development of more selective inhibitors of NF-κB that do not inhibit other signaling pathways. Another area of research is the development of more soluble forms of this compound that can be used in a wider range of experiments. In addition, this compound could be studied in combination with other drugs to determine if it enhances their anti-inflammatory or anti-tumor effects. Finally, this compound could be studied in clinical trials to determine its potential as a therapeutic agent for inflammatory diseases or cancer.

Synthesis Methods

2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide is synthesized by the reaction of 4-chlorobenzylamine with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperazine to yield this compound. The synthesis method for this compound is well-established and has been reported in several research articles.

properties

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c14-12-3-1-11(2-4-12)9-16-5-7-17(8-6-16)10-13(15)18/h1-4H,5-10H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZNKCOQPQOTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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